2-Cyclopropylcyclohexan-1-amine;hydrochloride
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Description
Synthesis Analysis
The synthesis of related compounds involves the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines. This process occurs at room temperature without any additives and yields 2-substituted tetrahydroindol-4-ones. These products can be further converted into 2-substituted 4-hydroxyindole derivatives through an indoline intermediate . This method could potentially be adapted for the synthesis of 2-Cyclopropylcyclohexan-1-amine;hydrochloride by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be complex, with the presence of cyclopropane rings contributing to unique vibrational spectra. For instance, 2-phenylcyclopropan-1-amine exhibits a structure where the alkyl group is substituted by an aromatic hydrocarbyl group . The vibrational spectra and the molecular structure of such compounds have been studied using experimental and theoretical approaches, which could be relevant for analyzing the structure of this compound.
Chemical Reactions Analysis
The reactivity of cyclopropane-containing compounds can be influenced by the polarity of the reactants, as seen in the study of cycloadditions . The presence of a cyclopropane ring in the structure of this compound could similarly affect its reactivity in various chemical reactions. Additionally, the intramolecular hydrogen bonding observed in related compounds could play a role in the stability and reactivity of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane-containing compounds are influenced by their molecular structure. For example, the title compounds in paper exhibit keto-amine tautomerism and strong intramolecular N-H...O hydrogen bonding, which could also be relevant for this compound. The planarity of the N-H...O hydrogen-bonded rings and their coupling with the cyclohexadiene rings affect the overall properties of the molecules. These insights into the physical and chemical properties of structurally related compounds can provide a foundation for understanding the behavior of this compound.
Scientific Research Applications
Hydroamination Reactions
Hydroamination reactions are a key area where cyclopropylcyclohexan-1-amine and its derivatives find application. The intramolecular hydroamination of cyclohexa-2,5-dienes, for instance, demonstrates high selectivity towards the formation of bicyclic allylic amines. This process highlights the potential of using cyclopropylcyclohexan-1-amine derivatives in synthesizing complex amine structures through a diastereoselective protonation-hydroamination cascade. The reaction's mechanism suggests an initial diastereoselective protonation followed by lithium amide addition and concludes with a highly regioselective protonation of the allylic anion (Lebeuf, Robert, Schenk, & Landais, 2006).
Ring-Opening Cyclization
Another significant application is in ring-opening cyclization reactions, where cyclohexane-1,3-dione-2-spirocyclopropanes react with primary amines. This reaction provides a straightforward method to access 2-substituted tetrahydroindol-4-ones, showcasing the utility of cyclopropylcyclohexan-1-amine derivatives in synthesizing indole derivatives. The process proceeds without any additives at room temperature, demonstrating the compound's potential in facilitating environmentally friendly synthetic routes (Nambu, Fukumoto, Hirota, & Yakura, 2014).
Synthesis of Complex Amines
The compound also finds application in the synthesis of complex amines, such as through dimethylzinc-mediated additions of alkenylzirconocenes to aldimines. This methodology allows for the construction of allylic amine and C-cyclopropylalkylamine structures, indicating the role of cyclopropylcyclohexan-1-amine derivatives in developing synthetically useful amine building blocks. The reaction showcases high yield and excellent diastereoselectivities, further underscoring the compound's utility in synthetic organic chemistry (Wipf, Kendall, & Stephenson, 2003).
Enantioselective Syntheses
Moreover, cyclopropylcyclohexan-1-amine derivatives are instrumental in enantioselective syntheses, such as in the CuH-catalyzed hydroamination of strained trisubstituted alkenes. This method facilitates the synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes, key substructures in biologically active compounds. The reaction's diastereo- and enantioselectivity underscore the compound's significance in the precise construction of complex molecular architectures (Feng, Hao, Liu, & Buchwald, 2019).
properties
IUPAC Name |
2-cyclopropylcyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-9-4-2-1-3-8(9)7-5-6-7;/h7-9H,1-6,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHLUUZPUGDATJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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